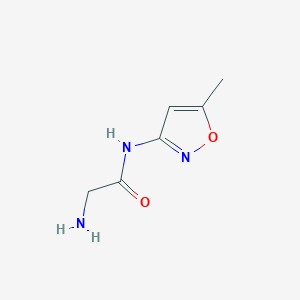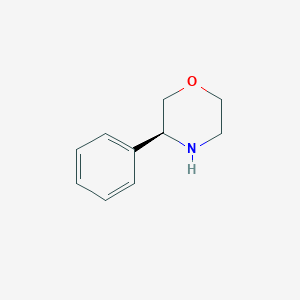
(S)-3-phenylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
-(S)-3-Phenylmorpholine, also known as 3-Phenylmorpholine or 3-PM, is an organic compound with the molecular formula C8H13NO. It is a colorless, water-soluble, highly flammable liquid with a pungent odor. 3-PM is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reactant in the production of other morpholine derivatives.
Aplicaciones Científicas De Investigación
Certainly, here are some additional potential applications of “(S)-3-phenylmorpholine” based on its chemical properties :
-
Nucleophilic Substitution : The nitrogen atom in the morpholine ring is nucleophilic and can undergo nucleophilic substitution reactions. This could involve the displacement of the phenyl group, or reactions at the morpholine ring .
-
Acylation : “(S)-3-phenylmorpholine” can be acylated using acylating agents such as acyl chlorides or anhydrides to introduce acyl groups onto the nitrogen atom .
-
Ring Opening Reactions : The morpholine ring can undergo ring-opening reactions under acidic or basic conditions. For example, it can open to form a linear amine derivative .
-
Oxidation : Depending on the reaction conditions, “(S)-3-phenylmorpholine” can be oxidized to form various oxidation products. This may involve cleavage of the morpholine ring or oxidation of the phenyl group .
-
Reduction : The compound can also be reduced to form saturated derivatives .
-
Grignard Reactions : “(S)-3-phenylmorpholine” can react with Grignard reagents to form new carbon-carbon bonds .
-
Hydrolysis : The morpholine ring can undergo hydrolysis under acidic or basic conditions to produce corresponding amines and alcohols .
Certainly, here are some additional potential applications of “(S)-3-phenylmorpholine” based on its chemical properties :
-
Nucleophilic Substitution : The nitrogen atom in the morpholine ring is nucleophilic and can undergo nucleophilic substitution reactions. This could involve the displacement of the phenyl group, or reactions at the morpholine ring .
-
Acylation : “(S)-3-phenylmorpholine” can be acylated using acylating agents such as acyl chlorides or anhydrides to introduce acyl groups onto the nitrogen atom .
-
Ring Opening Reactions : The morpholine ring can undergo ring-opening reactions under acidic or basic conditions. For example, it can open to form a linear amine derivative .
-
Oxidation : Depending on the reaction conditions, “(S)-3-phenylmorpholine” can be oxidized to form various oxidation products. This may involve cleavage of the morpholine ring or oxidation of the phenyl group .
-
Reduction : The compound can also be reduced to form saturated derivatives .
-
Grignard Reactions : “(S)-3-phenylmorpholine” can react with Grignard reagents to form new carbon-carbon bonds .
-
Hydrolysis : The morpholine ring can undergo hydrolysis under acidic or basic conditions to produce corresponding amines and alcohols .
Propiedades
IUPAC Name |
(3S)-3-phenylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,10-11H,6-8H2/t10-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHZXKVPCJBPNKI-SNVBAGLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H](N1)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628683 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-phenylmorpholine | |
CAS RN |
914299-79-9 |
Source


|
| Record name | (3S)-3-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=914299-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S)-3-Phenylmorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

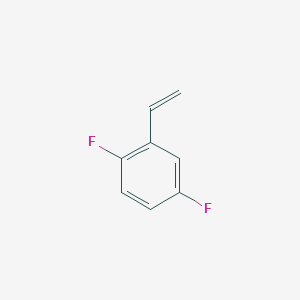
![1-[(tert-butoxy)carbonyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}piperidine-4-caboxylic acid](/img/structure/B1370315.png)
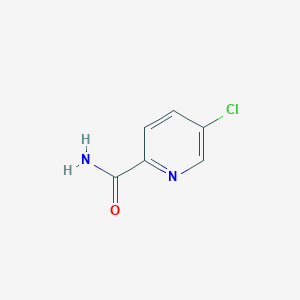
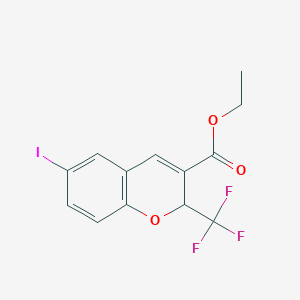
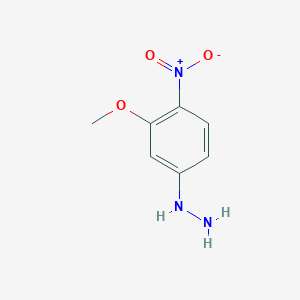
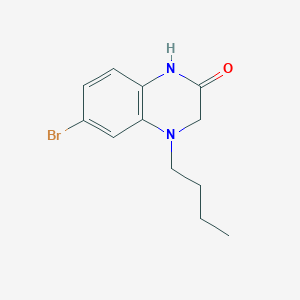
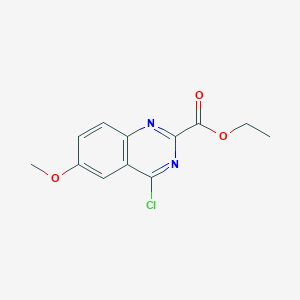
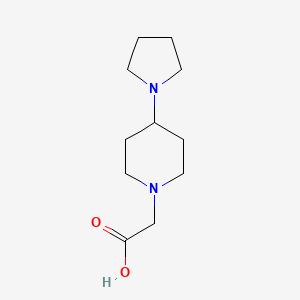
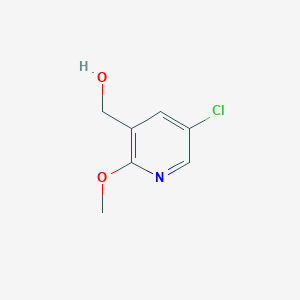
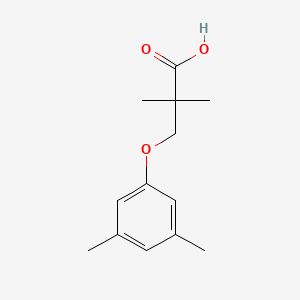
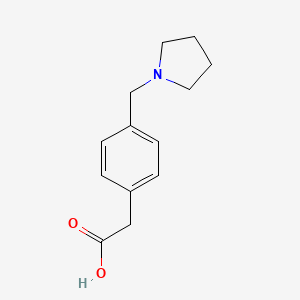
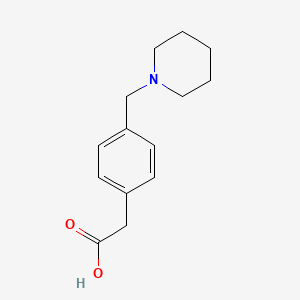
![2-[4-(2-Fluorophenyl)piperazin-1-yl]acetic acid](/img/structure/B1370338.png)
